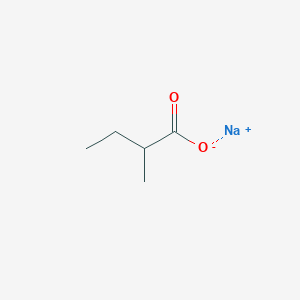

Sodium 2-methylbutanoate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H9NaO2 |

|---|---|

Molecular Weight |

124.11 g/mol |

IUPAC Name |

sodium;2-methylbutanoate |

InChI |

InChI=1S/C5H10O2.Na/c1-3-4(2)5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1 |

InChI Key |

WBSVNMZZKXXOGB-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of sodium 2-methylbutanoate

An In-depth Technical Guide to the Synthesis of Sodium 2-Methylbutanoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a compound of significant interest in the flavor, fragrance, and pharmaceutical industries. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for its synthesis. We will explore the primary route of synthesis via the neutralization of 2-methylbutanoic acid and delve into the principal methods for preparing this critical carboxylic acid precursor, including oxidation of the corresponding primary alcohol, carboxylation of a Grignard reagent, and saponification of its esters. Each section emphasizes the causal logic behind experimental choices, provides detailed, self-validating protocols, and is supported by authoritative references to ensure scientific integrity.

Introduction: The Chemical and Commercial Significance of this compound

This compound (C₅H₉NaO₂) is the sodium salt of 2-methylbutanoic acid.[1] The parent acid is a branched-chain carboxylic acid that exists as two enantiomers, (R)- and (S)-2-methylbutanoic acid, each possessing a distinct odor profile.[2] The (S)-enantiomer is associated with a fruity, sweet aroma found in apples and apricots, while the (R)-enantiomer has a more pungent, cheesy odor.[2][3] This chiral nature makes its derivatives, including the sodium salt, valuable as flavoring agents and fragrance components.[4][5] Beyond its sensory applications, this compound and related structures serve as important intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[5]

The primary and most direct method for synthesizing this compound is through a classic acid-base neutralization reaction. The core of the synthetic challenge, therefore, lies in the efficient and high-purity production of the precursor, 2-methylbutanoic acid. This guide will first detail the final neutralization step and then provide an in-depth analysis of the three most robust methods for synthesizing the parent acid.

The Convergent Step: Neutralization to Form the Final Salt

The conversion of 2-methylbutanoic acid to its sodium salt is a straightforward acid-base neutralization. The choice of base is critical and depends on the desired purity, reaction conditions, and scale.

Chemical Principle: The acidic proton of the carboxylic acid group is transferred to a base, forming the carboxylate anion and the conjugate acid of the base.

-

Reaction: CH₃CH₂CH(CH₃)COOH + NaOH → CH₃CH₂CH(CH₃)COONa + H₂O

Choice of Base:

-

Sodium Hydroxide (NaOH): This is the most common and efficient choice. It is a strong base that drives the reaction to completion, producing water as the only byproduct.[6] Its use ensures a near-quantitative conversion.

-

Sodium Bicarbonate (NaHCO₃) / Sodium Carbonate (Na₂CO₃): These weaker bases can also be used. The reaction produces carbonic acid (H₂CO₃), which decomposes into carbon dioxide (CO₂) and water, resulting in effervescence. This can be a useful visual indicator of reaction progress. However, the reaction may be slower, and care must be taken to ensure complete reaction and to manage the gas evolution, especially on a large scale. 2-methylbutanoic acid is soluble in solutions of these bases due to the formation of the highly soluble sodium salt.[7]

Protocol 2.1: Synthesis of this compound via Neutralization

Materials:

-

2-Methylbutanoic Acid (1.0 eq)

-

Sodium Hydroxide (1.0 eq)

-

Deionized Water or Ethanol

-

pH indicator or pH meter

Procedure:

-

Dissolution: Dissolve 2-methylbutanoic acid in a suitable solvent (e.g., ethanol or water) in a reaction vessel equipped with a magnetic stirrer.

-

Base Preparation: Prepare a stoichiometric solution of sodium hydroxide in deionized water.

-

Titration: Slowly add the sodium hydroxide solution to the stirred solution of 2-methylbutanoic acid. The reaction is exothermic; for larger scales, an ice bath may be necessary to maintain temperature control.

-

Endpoint Determination: Monitor the pH of the reaction mixture. The endpoint is reached at a pH of ~7.0. If an indicator is used, select one that changes color in the neutral range.

-

Isolation: The product, this compound, is quite soluble in water.[7] To isolate the salt, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid can be further dried in a vacuum oven.

-

Purification (Optional): If impurities are present, the solid product can be recrystallized from a suitable solvent system or washed with a non-polar solvent like diethyl ether to remove any unreacted carboxylic acid.

Synthesis of the Precursor: 2-Methylbutanoic Acid

The utility of the final neutralization step is entirely dependent on the availability of high-purity 2-methylbutanoic acid. Below are three distinct, reliable methods for its synthesis.

Method A: Oxidation of 2-Methyl-1-butanol

Causality: The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis.[8] Strong oxidizing agents are required to ensure the reaction proceeds past the intermediate aldehyde stage to the fully oxidized carboxylic acid.[8][9]

Workflow Diagram: Oxidation Route

Caption: Workflow for the synthesis of 2-methylbutanoic acid via oxidation.

Choice of Oxidant:

-

Potassium Permanganate (KMnO₄): A powerful, inexpensive oxidant. The reaction is typically performed in alkaline, aqueous conditions, followed by acidification. The formation of a brown manganese dioxide (MnO₂) precipitate indicates reaction progress.

-

Chromic Acid (H₂CrO₄): Formed in situ from sodium or potassium dichromate (Na₂Cr₂O₇ / K₂Cr₂O₇) and sulfuric acid (the Jones oxidation). It is a very effective and rapid oxidant. However, chromium-based reagents are highly toxic and generate hazardous waste, making them less desirable from an environmental and safety perspective.

Protocol 3.1.1: Oxidation using Potassium Permanganate

Materials:

-

2-Methyl-1-butanol (1.0 eq)

-

Potassium Permanganate (KMnO₄) (~2.0 eq)

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Bisulfite (NaHSO₃)

-

Diethyl Ether or Dichloromethane for extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 2-methyl-1-butanol with a dilute aqueous solution of NaOH. Cool the mixture in an ice bath.

-

Oxidant Addition: Slowly add solid KMnO₄ in portions, or as a concentrated aqueous solution, ensuring the temperature does not rise above 20-30°C. Vigorous stirring is essential.

-

Reaction Monitoring: Continue stirring until the purple color of the permanganate ion disappears and is replaced by a brown precipitate of MnO₂. This may take several hours.

-

Quenching: After the reaction is complete, destroy any excess KMnO₄ by the careful addition of a saturated solution of sodium bisulfite until the mixture becomes colorless or light yellow.

-

Workup: Filter the mixture to remove the MnO₂ precipitate. Acidify the clear filtrate with concentrated HCl or H₂SO₄ to a pH of ~1-2. This will protonate the carboxylate salt to form the free carboxylic acid, which may separate as an oil.

-

Extraction & Purification: Extract the aqueous solution multiple times with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by distillation. The crude 2-methylbutanoic acid can be further purified by fractional distillation.[10]

Method B: Carboxylation of a Grignard Reagent

Causality: This method is a powerful technique for forming a new carbon-carbon bond, extending the carbon chain of the starting material by one carbon.[11] It involves the creation of a highly nucleophilic organometallic species (the Grignard reagent) which then attacks the electrophilic carbon of carbon dioxide.[4] This route is often preferred when starting from an alkyl halide.[2][12]

Workflow Diagram: Grignard Route

Caption: Synthesis of 2-methylbutanoic acid via the Grignard reaction.

Protocol 3.2.1: Grignard Synthesis

Materials:

-

2-Chlorobutane or 2-Bromobutane (1.0 eq)[13]

-

Magnesium turnings (1.1 eq)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Carbon Dioxide (solid, as dry ice)

-

Aqueous Hydrochloric Acid (e.g., 3 M HCl)

Procedure:

-

Apparatus Setup: Assemble a three-neck flask with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer. All glassware must be rigorously flame-dried or oven-dried to remove all traces of water.

-

Grignard Formation: Place the magnesium turnings in the flask. Add a small portion of the 2-chlorobutane dissolved in anhydrous ether via the dropping funnel. Initiation of the reaction is indicated by bubbling and a gentle reflux. A small crystal of iodine can be added to activate the magnesium if the reaction is slow to start.

-

Reagent Addition: Once the reaction has initiated, add the remaining 2-chlorobutane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction flask in an ice-salt bath. Crush a significant excess of dry ice and add it portion-wise to the vigorously stirred Grignard solution. Alternatively, the Grignard solution can be poured slowly over a slurry of crushed dry ice in anhydrous ether.

-

Workup: Allow the mixture to warm to room temperature. Slowly and carefully add aqueous HCl to the mixture to protonate the magnesium carboxylate salt and dissolve any unreacted magnesium.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. The layers will separate. Collect the organic (ether) layer. Extract the aqueous layer two more times with ether. Combine all organic extracts, dry over anhydrous Na₂SO₄, filter, and purify the resulting 2-methylbutanoic acid by distillation.

Method C: Saponification of an Ester

Causality: This method involves the hydrolysis of an ester, such as methyl 2-methylbutanoate or ethyl 2-methylbutanoate, under basic conditions.[14] This process, known as saponification, is irreversible and driven to completion because the carboxylic acid formed is immediately deprotonated by the base to form the carboxylate salt.[15][16] This is an advantageous route as it can directly yield the desired this compound product without a separate neutralization step.

Protocol 3.3.1: Saponification of Ethyl 2-Methylbutanoate

Materials:

-

Ethyl 2-methylbutanoate (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.1 - 1.2 eq)

-

Ethanol/Water mixture

-

Aqueous Hydrochloric Acid (for acidification to the acid, if desired)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-methylbutanoate and an aqueous solution of sodium hydroxide. A co-solvent like ethanol can be added to increase the mutual solubility of the ester and the aqueous base.

-

Reflux: Heat the mixture to reflux and maintain for 1-2 hours. The reaction is complete when the ester layer disappears, and a homogeneous solution is formed.

-

Direct Isolation of the Salt:

-

Cool the reaction mixture.

-

Remove the ethanol and water under reduced pressure using a rotary evaporator to obtain crude solid this compound.

-

The crude salt can be purified by recrystallization.

-

-

Isolation of the Carboxylic Acid (Alternative):

-

If the free acid is desired as an intermediate, cool the reaction mixture and acidify with aqueous HCl until the pH is ~1-2.

-

Extract the resulting 2-methylbutanoic acid with an organic solvent and purify by distillation as described in previous protocols.

-

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Advantages | Key Disadvantages | Typical Yield |

| Oxidation | 2-Methyl-1-butanol | Inexpensive reagents (KMnO₄); straightforward setup. | Can be difficult to control; hazardous waste (CrO₃); moderate yields. | 50-70% |

| Grignard | 2-Halobutane | Excellent for C-C bond formation; generally high yields. | Requires strictly anhydrous conditions; sensitive to functional groups. | 70-90% |

| Saponification | Ester | Irreversible, high-yield reaction; can directly produce the sodium salt. | Requires the ester as a starting material, which may need to be synthesized first. | >90% |

Characterization and Quality Control

Ensuring the purity and identity of the final product is paramount.

-

Infrared (IR) Spectroscopy: The formation of this compound from the acid is confirmed by the disappearance of the broad O-H stretch (2500-3300 cm⁻¹) of the carboxylic acid and the appearance of strong asymmetric and symmetric carboxylate (COO⁻) stretches around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The acidic proton signal (typically >10 ppm) of the carboxylic acid will disappear. The chemical shifts of the protons alpha to the carbonyl group will shift slightly upfield.

-

¹³C NMR: The carbonyl carbon signal will also experience a slight shift upon conversion to the salt.

-

-

Melting Point: A sharp melting point for the isolated solid indicates high purity.

Safety and Handling

All synthetic procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care, wearing gloves and safety glasses.

-

Strong Oxidants (KMnO₄, H₂CrO₄): Can cause fires or explosions in contact with organic materials. Highly toxic. Avoid contact and inhalation.

-

Grignard Reagents & Anhydrous Ethers: Ethers are extremely flammable and can form explosive peroxides. Grignard reagents react violently with water. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) and away from ignition sources.[17][18]

-

Acids (HCl, H₂SO₄): Corrosive and cause severe burns. Add slowly to water when diluting, never the other way around.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[17][19]

Conclusion

The is a process anchored in fundamental organic chemistry principles. While the final conversion is a simple neutralization, the strategic selection of a pathway to the 2-methylbutanoic acid precursor is critical for achieving high yield and purity. The Grignard carboxylation offers a versatile and high-yielding route from alkyl halides, while oxidation of the primary alcohol provides a more classical approach. For instances where the corresponding ester is readily available, saponification presents the most direct and efficient method, yielding the target sodium salt in a single, irreversible step. The choice of method will ultimately depend on starting material availability, required scale, and the laboratory's capabilities regarding safety and equipment.

References

- 2-Methylbutanoic acid - Wikipedia. Wikipedia. [Link]

- Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent.

- Preparation of 2-methylbutanoic acid. PrepChem.com. [Link]

- Synthesis of 2-methyl butanoic acid from polymeric ester.

- 2-Methylbutanoic Acid - Nanjing Chemical Material Corp. Nanjing Dulai Biotechnology Co.,Ltd. [Link]

- Oxidation of 2-methyl-1-butanol could yield: I. 2-methyl-1-butanone II. 2-methylbutanal III. brainly.com. [Link]

- Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent | Journal of Agricultural and Food Chemistry.

- Solved: 5. (S)-(-)-2-Methyl-1-butanol reacts with KMnO4 to form (+)-2-methylbutanoic acid. What is the absolute configuration of the stereocentre of (+). Numerade. [Link]

- Draw the structure for the complete oxidation of 2-methyl-1-butanol. Homework.Study.com. [Link]

- How 2 methyl butanoic acid obtained from ethyl 2 methyl butanoi

- Propose the synthesis of 2-methylbutanoic acid from 2-bromobutane using Grignard reagent. Chegg. [Link]

- Two methods have been adopted to prepare 2-methylbutanoic acid from butan-2-01.

- This compound | C5H9NaO2 | CID 23716757. PubChem. [Link]

- (S)-(-)-2-Methyl-1-butanol reacts with KMnO4 to form (+)-2-methylbutanoic acid. What is the absolute configuration of the stereocentre of (+). Quora. [Link]

- Describe the hydrolysis of 2-methyl-butanamide using NaOH. brainly.com. [Link]

- hydrolysis of esters. Chemguide. [Link]

- 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

- 15.8: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

- 2-butanol is converted into 2-methylbutanoic acid by. Vedantu. [Link]

- 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Lumen Learning. [Link]

- 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

- Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Save My Exams. [Link]

- Sodium 2-methylbutano

- 2 Methylbutanoic acid, C4H9COOH (pKa 4.80), is only slightly soluble in w.. Filo. [Link]

- Butanoic Acid + NaOH = ??

Sources

- 1. This compound | C5H9NaO2 | CID 23716757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Methylbutanoic Acid - Nanjing Chemical Material Corp. [njchm.com]

- 5. This compound [myskinrecipes.com]

- 6. youtube.com [youtube.com]

- 7. 2 Methylbutanoic acid, C4H9COOH (pKa 4.80), is only slightly soluble in w.. [askfilo.com]

- 8. homework.study.com [homework.study.com]

- 9. brainly.com [brainly.com]

- 10. prepchem.com [prepchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Two methods have been adopted to prepare 2-methylbutanoic acid from butan-2-01. Which path is better ? [allen.in]

- 13. Solved Propose the synthesis of 2-methylbutanoic acid | Chegg.com [chegg.com]

- 14. How 2 methyl butanoic acid obtained from ethyl 2 methyl butanoiate | Filo [askfilo.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. savemyexams.com [savemyexams.com]

- 17. fishersci.com [fishersci.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to Sodium 2-Methylbutanoate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of sodium 2-methylbutanoate, a branched-chain short-chain fatty acid salt. It is intended for researchers, scientists, and drug development professionals who are interested in the chemical properties, synthesis, and potential applications of this compound.

Introduction and Overview

This compound, with the chemical formula C₅H₉NaO₂, is the sodium salt of 2-methylbutanoic acid.[1][2][3] It is a white to off-white solid that is soluble in water. The parent acid, 2-methylbutanoic acid, is a naturally occurring compound found in various plants and is a product of microbial metabolism.[2][4] This guide will delve into the detailed chemical and physical properties of this compound, provide a step-by-step synthesis protocol, outline methods for its characterization, and explore its current and potential applications, particularly within the pharmaceutical industry.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from chemical reactions to biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₉NaO₂ | [1][2][3] |

| Molecular Weight | 124.11 g/mol | [1][2] |

| Appearance | White to off-white solid | Inferred from general properties of sodium carboxylates |

| Solubility | Soluble in water | Inferred from properties of similar salts |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

| Exact Mass | 124.05002381 Da | [1][2] |

| Topological Polar Surface Area | 40.1 Ų | [1][2] |

Synthesis and Purification

The synthesis of this compound is a straightforward acid-base neutralization reaction between 2-methylbutanoic acid and a sodium base, typically sodium hydroxide.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Methylbutanoic acid (≥98%)

-

Sodium hydroxide (NaOH) pellets (≥97%)

-

Ethanol (95% or absolute)

-

Diethyl ether or hexane (for washing)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve a known amount of 2-methylbutanoic acid in a minimal amount of ethanol. In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

-

Neutralization: Slowly add the sodium hydroxide solution to the stirred solution of 2-methylbutanoic acid. Monitor the pH of the reaction mixture. Continue adding the base until the pH is neutral (pH ~7). The reaction is exothermic, so addition should be controlled to maintain a moderate temperature.

-

Solvent Removal: Once the reaction is complete, remove the solvent (ethanol and water) using a rotary evaporator under reduced pressure.

-

Purification: The resulting solid is the crude this compound. To remove any unreacted 2-methylbutanoic acid and other organic impurities, wash the solid with a non-polar solvent in which the salt is insoluble, such as diethyl ether or hexane. This can be done by suspending the solid in the solvent, stirring, and then filtering.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent and water.

-

Characterization: The final product should be a white to off-white powder. Its identity and purity can be confirmed by the analytical techniques described in the following section.

Structural Elucidation and Analysis

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of organic molecules. For this compound, spectra are typically acquired in a deuterated solvent such as deuterium oxide (D₂O).

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different protons in the 2-methylbutanoyl group. The expected chemical shifts (δ) in D₂O are approximately:

-

A triplet for the methyl protons (CH₃) of the ethyl group.

-

A quartet for the methylene protons (CH₂) of the ethyl group.

-

A doublet for the methyl protons (CH₃) at the 2-position.

-

A multiplet for the single proton (CH) at the 2-position. The integration of these signals will correspond to the number of protons in each environment.[5][6]

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. The expected chemical shifts in D₂O would include distinct signals for each of the five carbon atoms in the molecule, with the carboxylate carbon appearing at the most downfield position.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands to look for are:

-

Carboxylate Anion (COO⁻) Stretching: The most characteristic feature will be the strong asymmetric and symmetric stretching vibrations of the carboxylate group, typically appearing in the regions of 1550-1610 cm⁻¹ and 1380-1460 cm⁻¹, respectively.[7][8][9] The exact positions of these bands can be influenced by the coordination of the sodium ion.

-

C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹.[8]

-

Absence of Carboxylic Acid C=O: The absence of a strong band around 1700-1725 cm⁻¹ confirms the deprotonation of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry of sodium salts of short-chain fatty acids can be challenging due to their low volatility. Techniques such as electrospray ionization (ESI) are typically employed.

-

ESI-MS: In negative ion mode, the spectrum would show the 2-methylbutanoate anion with a mass-to-charge ratio (m/z) corresponding to the deprotonated acid (C₅H₉O₂⁻, m/z ≈ 101.06). In positive ion mode, adducts with sodium or other cations may be observed. Derivatization techniques are often used to improve the volatility and ionization efficiency of short-chain fatty acids for GC-MS analysis.[1][10][11][12][13]

Chemical Reactivity and Stability

-

Reactivity with Acids: As a salt of a weak acid, this compound will react with strong acids to protonate the carboxylate and form 2-methylbutanoic acid.[14]

-

Reactivity with Oxidizing Agents: The alkyl chain of this compound can be susceptible to oxidation by strong oxidizing agents, although it is generally stable under normal conditions.[15][16]

-

Stability: The compound is stable under normal storage conditions. It should be stored in a tightly closed container in a dry and well-ventilated place to prevent deliquescence and degradation.[17][18]

Applications in Research and Drug Development

While primarily known as a flavoring agent and fragrance intermediate, this compound and its parent acid have potential applications in the pharmaceutical field.[19]

-

As a Chemical Intermediate: 2-Methylbutanoic acid is used as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[20] Its sodium salt can also serve as a convenient and stable starting material for such syntheses.

-

As a Pharmaceutical Excipient: Sodium salts of carboxylic acids are commonly used as excipients in pharmaceutical formulations.[21] They can function as buffering agents to control the pH of a formulation, which is critical for drug stability and solubility.[21] They can also act as solubility enhancers for poorly water-soluble drugs by forming more soluble salts or complexes.[21]

-

In Drug Delivery Systems: There is growing interest in the use of short-chain fatty acids and their salts in drug delivery. For instance, some patents describe the use of carboxylate salts as components in formulations for the delivery of active agents.[22][23]

Safety and Handling

-

Toxicological Profile: The toxicological properties of this compound have not been extensively investigated. However, data from related compounds, such as 2-methylbutyl 3-methylbutanoate, suggest a low potential for genotoxicity.[24] The parent acid, 2-methylbutanoic acid, is generally recognized as safe (GRAS) for use as a flavoring agent by the FDA.

-

Handling Precautions: Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat.[20][25][26] Handling should be done in a well-ventilated area to avoid inhalation of any dust.[17][18]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[17][18] Keep the container tightly closed.[17][18]

Conclusion

This compound is a versatile chemical with well-defined physicochemical properties. Its synthesis is straightforward, and it can be readily characterized by standard analytical techniques. While its primary applications have been in the flavor and fragrance industries, its potential as a pharmaceutical intermediate and excipient warrants further investigation by researchers and drug development professionals. This guide provides a solid foundation for understanding and working with this compound in a research and development setting.

References

- PubChem. This compound.

- 911Metallurgist.

- ResearchGate.

- Taylor & Francis Online. Carboxylate salt – Knowledge and References. [Link]

- MDPI. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. [Link]

- Filo.

- ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

- PLOS. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. 2022. [Link]

- RSC Publishing. Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. [Link]

- PubMed.

- Semantic Scholar. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. 2004. [Link]

- ResearchGate.

- The Royal Society of Chemistry. 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762). [Link]

- PubChem. 2-Methylbutanoic Acid.

- Google Patents.

- Wikipedia. 2-Methylbutanoic acid. [Link]

- Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R). [Link]

- MySkinRecipes.

- ScienceDirect. RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate, CAS Registry Number 2445-77-4. 2022. [Link]

- Google Patents.

- PubMed. RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate, CAS Registry Number 2445-77-4. [Link]

- PubChem. Sodium 2-(hydroxymethyl)butanoate.

- Google Patents. Compositions and mixtures for delivery of active agents.

- Google Patents. Method for Producing 2-Methylbutyric Acid Having a reduced Content of 3-Methylbutyric Acid from the Secondary Flows Arising in the Production of Pentanoic Acids.

- SUPPORTING M

- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). [Link]

- PubChem. Ethyl 2-methylbutyrate.

- PubChem. (S)-2-Methylbutanoate.

- PubMed. Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae IF03319. [Link]

- ScienceDirect. RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. 2024. [Link]

- European Medicines Agency. Questions and answers on sodium used as an excipient in medicinal products for human use. 2017. [Link]

- AAPS. Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. [Link]

- PubMed Central.

- Brenntag. SAFETY DATA SHEET Sodium Hydroxide 5% - 50% in aqueous solution. [Link]

- University of California, Santa Barbara.

Sources

- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers | MDPI [mdpi.com]

- 2. This compound | C5H9NaO2 | CID 23716757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 4033-83-4 [vsnchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Acids, Strong Oxidizing | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. Oxidizing Agents, Strong | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. fishersci.ca [fishersci.ca]

- 18. consult.environment-agency.gov.uk [consult.environment-agency.gov.uk]

- 19. This compound [myskinrecipes.com]

- 20. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 21. pharmaexcipients.com [pharmaexcipients.com]

- 22. EP4479092A1 - Polymer salts for improved drug delivery from amorphous solid dispersions - Google Patents [patents.google.com]

- 23. RU2403237C2 - Compositions and mixtures for delivery of active agents - Google Patents [patents.google.com]

- 24. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 25. CCOHS: Sodium Hydroxide [ccohs.ca]

- 26. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

Navigating the Nuances of a Branched-Chain Short-Chain Fatty Acid: A Technical Guide to the Biological Functions of Sodium 2-Methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-methylbutanoate, a branched-chain short-chain fatty acid (BC-SCFA), is emerging from the shadow of its more-studied straight-chain counterparts, such as butyrate. Predominantly produced by the gut microbiota through the fermentation of amino acids, this molecule is increasingly recognized as a significant signaling entity with pleiotropic effects on host physiology. This technical guide provides a comprehensive overview of the known biological functions of this compound, delving into its metabolic origins, molecular mechanisms of action, and its potential therapeutic implications in metabolic and inflammatory diseases. We will explore its role as a ligand for G-protein coupled receptors, its influence on histone deacetylase activity, and provide detailed experimental protocols for its study, aiming to equip researchers with the foundational knowledge and practical tools to investigate this intriguing metabolite.

Introduction: Beyond the Straight and Narrow – The Significance of Branched-Chain SCFAs

For decades, the biological impact of short-chain fatty acids (SCFAs) has been largely attributed to acetate, propionate, and butyrate. However, the gut microbiome also generates a diverse array of other fermentation products, including branched-chain SCFAs derived from amino acid catabolism. 2-methylbutanoic acid, primarily produced from the bacterial fermentation of L-isoleucine, is a key member of this class.[1][2] In its salt form, this compound, it is a stable and water-soluble compound, making it amenable for experimental studies.

While often considered in the broader context of SCFAs, emerging evidence suggests that the branched structure of 2-methylbutanoate may confer unique biological activities and receptor interactions, warranting specific investigation. This guide will synthesize the current understanding of its functions, from its origins in the gut to its systemic effects.

Physicochemical Properties and Metabolic Fate

A solid understanding of the fundamental characteristics of this compound is essential for its experimental application.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NaO₂ | [3][4] |

| Molecular Weight | 124.11 g/mol | [3][4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| Metabolic Precursor | L-isoleucine | [1][2] |

| Primary Site of Production | Colon (via microbial fermentation) | [1] |

Once produced in the colon, this compound is absorbed by colonocytes and can enter the systemic circulation, although at lower concentrations than straight-chain SCFAs. Its metabolic fate includes being a local energy source for epithelial cells and participating in systemic signaling.

Molecular Mechanisms of Action: A Two-Pronged Approach

This compound exerts its biological effects through at least two primary mechanisms: activation of cell surface G-protein coupled receptors (GPCRs) and intracellular inhibition of histone deacetylases (HDACs).

G-Protein Coupled Receptor Activation: A Tale of Two Receptors

This compound, like other SCFAs, is a known ligand for the free fatty acid receptors 2 (FFAR2, also known as GPR43) and 3 (FFAR3, also known as GPR41).[5][6] These receptors are expressed on a variety of cell types, including gut epithelial cells, immune cells, and adipocytes, and their activation triggers a cascade of intracellular signaling events.

-

FFAR2 Activation: FFAR2 couples to both Gαi and Gαq proteins. Activation by ligands such as 2-methylbutanoate can lead to the inhibition of adenylyl cyclase (via Gαi), reducing intracellular cyclic AMP (cAMP) levels, and the activation of the phospholipase C pathway (via Gαq), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[5][6]

-

FFAR3 Activation: FFAR3 primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[5]

Interestingly, FFAR2 and FFAR3 can form heteromers, which alters their downstream signaling profile. For instance, the FFAR2-FFAR3 heteromer has been shown to enhance cytosolic Ca²⁺ signaling and β-arrestin-2 recruitment, while losing the ability to inhibit cAMP production.[7][8][9] The specific binding affinity and signaling outcomes of 2-methylbutanoate on these homomeric and heteromeric receptor complexes is an active area of research.

Signaling Pathway of this compound via FFAR2/FFAR3

Caption: Signaling of this compound via FFAR2 and FFAR3.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Influence

A well-established mechanism of action for butyrate is the inhibition of histone deacetylases (HDACs).[5][10] By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more open chromatin structure and influencing gene expression. While direct and potent inhibition of HDACs by 2-methylbutanoate is less characterized than for butyrate, its structural similarity suggests it may also possess HDAC inhibitory activity.[11] This epigenetic modulation can have profound effects on cellular processes such as proliferation, differentiation, and apoptosis. The potential for this compound to act as an HDAC inhibitor is a promising avenue for therapeutic development, particularly in oncology and inflammatory diseases.

Biological Functions and Therapeutic Potential

The dual mechanisms of action of this compound translate into a range of biological functions with potential therapeutic applications.

Modulation of the Gut-Brain Axis and Neuroinflammation

The gut-brain axis is a bidirectional communication network between the gastrointestinal tract and the central nervous system. SCFAs, including branched-chain variants, are key microbial metabolites that mediate this communication.[1] While research specifically on 2-methylbutanoate is ongoing, the known neuroprotective effects of other SCFAs, such as butyrate, suggest a potential role in mitigating neuroinflammation.[12][13] This could be through the strengthening of the blood-brain barrier, modulation of microglial activation, and influencing neurotransmitter synthesis. Animal models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), are valuable tools for investigating these potential neuroprotective effects.[14]

Anti-inflammatory Effects

Through its interaction with FFAR2 on immune cells, this compound can modulate inflammatory responses. Activation of FFAR2 can lead to the dampening of pro-inflammatory signaling pathways. In vitro studies using macrophage cell lines like RAW 264.7 stimulated with LPS can be employed to assess the anti-inflammatory potential of this compound by measuring the production of cytokines such as TNF-α and IL-6.[15][16]

Metabolic Regulation

As a product of amino acid metabolism, 2-methylbutanoate is intrinsically linked to the body's metabolic state. Studies on branched-chain fatty acids have shown they can influence lipid metabolism.[3] Further investigation is needed to elucidate the specific effects of this compound on glucose homeostasis, insulin sensitivity, and adipocyte function.

Experimental Protocols

The following protocols provide a starting point for researchers wishing to investigate the biological functions of this compound.

Preparation of this compound for In Vitro and In Vivo Studies

Materials:

-

This compound powder

-

Sterile, nuclease-free water or appropriate cell culture medium/vehicle

-

Sterile filters (0.22 µm)

-

Vortex mixer

-

pH meter

Procedure:

-

Stock Solution Preparation:

-

Under aseptic conditions, weigh out the desired amount of this compound powder.

-

Dissolve the powder in sterile, nuclease-free water or the desired solvent to create a concentrated stock solution (e.g., 1 M).

-

Ensure complete dissolution by vortexing.

-

Adjust the pH of the stock solution to 7.2-7.4 using sterile 1 N HCl or 1 N NaOH, if necessary.[17]

-

Sterilize the stock solution by passing it through a 0.22 µm filter.

-

Store the stock solution in aliquots at -20°C.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the stock solution.

-

Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or vehicle immediately before use.

-

Experimental Workflow for In Vitro Anti-inflammatory Assay

Caption: In Vitro Anti-inflammatory Assay Workflow.

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

Objective: To assess the ability of this compound to suppress the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (prepared as described in 5.1)

-

Lipopolysaccharide (LPS)

-

96-well cell culture plates

-

ELISA kits for TNF-α and IL-6

-

MTT assay kit for cell viability

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[15]

-

Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 mM). Include a vehicle control (medium only). Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL (except for the negative control wells).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

In Vivo Neuroinflammation Mouse Model

Objective: To evaluate the neuroprotective effects of this compound in a mouse model of LPS-induced neuroinflammation.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

This compound (prepared in sterile saline)

-

Lipopolysaccharide (LPS)

-

Sterile saline

-

Equipment for intraperitoneal (i.p.) injection

-

Anesthesia and perfusion solutions

-

Equipment for tissue collection and processing (brain)

-

qRT-PCR reagents for gene expression analysis (e.g., for TNF-α, IL-1β)

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Treatment Groups: Divide the mice into four groups:

-

Group 1: Vehicle (saline) i.p. + Vehicle (saline) i.p.

-

Group 2: Vehicle (saline) i.p. + LPS i.p.

-

Group 3: this compound i.p. + LPS i.p.

-

Group 4: this compound i.p. + Vehicle (saline) i.p.

-

-

Administration:

-

Administer this compound (e.g., 100-500 mg/kg) or saline i.p. daily for a pre-determined period (e.g., 7 days).[18]

-

On the final day of treatment, administer LPS (e.g., 1 mg/kg) or saline i.p. one hour after the final dose of this compound.

-

-

Tissue Collection: 24 hours after the LPS injection, anesthetize the mice and perfuse them with saline. Collect the brain tissue (hippocampus and cortex are often regions of interest).

-

Analysis:

-

Homogenize the brain tissue and extract RNA.

-

Perform qRT-PCR to measure the mRNA expression levels of pro-inflammatory cytokines such as TNF-α and IL-1β.

-

Conclusion and Future Directions

This compound is a microbially-derived metabolite with significant potential to influence host health through its interaction with key signaling pathways. Its role as a ligand for FFAR2 and FFAR3, coupled with its likely ability to inhibit HDACs, positions it as a molecule of interest for the development of novel therapeutics for inflammatory and metabolic disorders.

Future research should focus on several key areas:

-

Receptor Specificity: Elucidating the precise binding affinities and functional selectivity of 2-methylbutanoate for FFAR2 and FFAR3 homomers and heteromers.

-

HDAC Inhibition Profile: Quantifying the inhibitory activity of 2-methylbutanoate against different HDAC isoforms.

-

In Vivo Efficacy: Conducting more extensive preclinical studies to evaluate its therapeutic potential in various disease models.

-

Human Studies: Translating the findings from preclinical models to human studies to understand its physiological relevance in health and disease.

By continuing to unravel the biological functions of this compound, we can gain a deeper understanding of the complex interplay between the gut microbiome and host physiology, paving the way for new therapeutic strategies.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Cryan, J. F., & Dinan, T. G. (2012). Mind-altering microorganisms: the impact of the gut microbiota on brain and behaviour. Nature Reviews Neuroscience, 13(10), 701–712.

- Ang, Z., Xiong, D., Wu, M., & Ding, J. L. (2018). FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing. The FASEB Journal, 32(1), 289–303.

- Ang, Z., Xiong, D., Wu, M., & Ding, J. L. (2017).

- Ang, Z., Xiong, D., Wu, M., & Ding, J. L. (2018). FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 32(1), 289–303.

- Bolognini, D., Tobin, A. B., Milligan, G., & Moss, C. E. (2016). The pharmacology and function of receptors for short-chain fatty acids. Molecular pharmacology, 89(4), 388–398.

- Brown, A. J., Goldsworthy, S. M., Barnes, A. A., Eilert, M. M., Tcheang, L., Daniels, D., ... & Dowell, S. J. (2003). The Orphan G protein-coupled receptors GPR41 and GPR43 are activated by propionate and other short chain carboxylic acids. Journal of Biological Chemistry, 278(13), 11312-11319.

- Guo, Y., et al. (2019).

- Hudson, B. D., Tikhonova, I. G., Pandey, S. K., Ulven, T., & Milligan, G. (2012). Extracellular loop 2 of the free fatty acid receptor 2 is required for agonist efficacy. Journal of Biological Chemistry, 287(49), 41195-41209.

- Le Poul, E., Loison, C., Struyf, S., Springael, J. Y., Lannoy, V., Decobecq, M. E., ... & Parmentier, M. (2003). Functional characterization of human receptors for short chain fatty acids and their role in polymorphonuclear cell activation. Journal of Biological Chemistry, 278(28), 25481-25489.

- Li, M., van Esch, B. C., Henricks, P. A., Folkerts, G., & Garssen, J. (2018). The Anti-inflammatory Effects of Short-Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs. Frontiers in pharmacology, 9, 533.

- Ozawa, K., et al. (2005). The porA gene of Parabacteroides merdae is involved in the metabolism of branched-chain amino acids to branched-chain short-chain fatty acids. Bioscience, biotechnology, and biochemistry, 69(5), 1018–1020.

- Richardson, N. E., Konon, E. N., & Schal, C. (2021). Branched-chain amino acid metabolism by gut bacteria and its impact on host health. Current opinion in microbiology, 61, 16-24.

- Schmidt, J., Rømer, J., & Ulven, T. (2011). Agonists at GPR41 and GPR43. Bioorganic & medicinal chemistry letters, 21(21), 6331–6334.

- Sigma-Aldrich. (2023).

- Stilling, R. M., van de Wouw, M., Clarke, G., Stanton, C., Dinan, T. G., & Cryan, J. F. (2016). The neuropharmacology of butyrate: The bread and butter of the microbiota-gut-brain axis?

- Soliman, M. L., & Rosenberger, T. A. (2011). Acetate and the GPR43 receptor in the treatment of neuroinflammation.

- Turner, J. R. (2009). Intestinal mucosal barrier function in health and disease. Nature reviews. Immunology, 9(11), 799–809.

- Turner, N., & Else, P. L. (2001). The role of the administration route in the pharmacology of drugs. Journal of pharmacological and toxicological methods, 46(1), 1-11.

- Vinolo, M. A., Rodrigues, H. G., Nachbar, R. T., & Curi, R. (2011).

- Wang, G., et al. (2017). Sodium butyrate ameliorates histone acetylation and decreases inflammatory gene expression in bovine mammary epithelial cells. Journal of dairy science, 100(10), 8457–8467.

- Wang, P., Zhang, Y., Gong, Y., Yang, R., Chen, Z., & Lu, K. (2018). Sodium butyrate reverses the memory impairment in a mouse model of Alzheimer's disease by the inhibition of neuroinflammation and the restoration of the blood-brain barrier.

- Waldecker, M., Kautenburger, T., Daumann, H., Busch, C., & Schrenk, D. (2008). Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. The Journal of nutritional biochemistry, 19(9), 587–593.

- Xiong, Y., Miyamoto, N., Shibata, K., Valasek, M. A., Motoike, T., Kedzierski, R. M., & Yanagisawa, M. (2004). Short-chain fatty acids stimulate leptin production in adipocytes through the G protein-coupled receptor GPR41. Proceedings of the National Academy of Sciences, 101(4), 1045-1050.

- Yamawaki, Y., Yoshioka, K., & Kishi, T. (2018). Sodium butyrate attenuates lipopolysaccharide-induced depression-like behaviors and neuroinflammation in mice. Brain research, 1698, 10-16.

- Yost, S., & Tautenhahn, R. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Plos one, 17(4), e0266857.

- Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of nutrition, 133(7 Suppl), 2485S–2493S.

- Free fatty acid receptor 2. (n.d.). In Wikipedia.

- Free fatty acid receptor 3. (n.d.). In Wikipedia.

- Histone deacetylase. (n.d.). In Wikipedia.

- Bartosh, T. J., Ylöstalo, J. H., & Prockop, D. J. (2010).

- Cayman Chemical. (n.d.). HDAC Cell-Based Activity Assay Kit.

- Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv

- Thermo Fisher Scientific. (n.d.).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

- 1. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H9NaO2 | CID 23716757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. e-mjm.org [e-mjm.org]

- 5. Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dbs.nus.edu.sg [dbs.nus.edu.sg]

- 7. fishersci.com [fishersci.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]

- 10. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Sodium 2-Methylbutanoate in Microbial Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sodium 2-methylbutanoate, a branched-chain fatty acid salt, is a significant metabolite in various microbial ecosystems. Its production and consumption are intricately linked to the metabolism of branched-chain amino acids, particularly L-isoleucine. This guide provides a comprehensive technical overview of the biosynthesis, catabolism, and multifaceted roles of this compound in microbial physiology, community dynamics, and host-microbe interactions. We delve into the key enzymatic pathways, their genetic regulation, and the analytical methodologies essential for its study. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the metabolic significance of this compound.

Introduction: The Significance of 2-Methylbutanoate in Microbial Worlds

2-Methylbutanoic acid and its sodium salt are members of the short-chain fatty acid (SCFA) family, which are pivotal players in microbial metabolism and host-pathogen interactions.[1] Unlike their straight-chain counterparts, branched-chain fatty acids (BCFAs) such as 2-methylbutanoate are primarily derived from the catabolism of branched-chain amino acids (BCAAs).[2] The presence and concentration of 2-methylbutanoate in a microbial environment can serve as a metabolic signature, indicating specific microbial activities and nutrient availability. Its roles extend from being a crucial intermediate in biosynthetic pathways to a potential signaling molecule within complex microbial communities. Furthermore, in the context of the human gut microbiome, 2-methylbutanoate contributes to the overall pool of SCFAs that are known to influence host health and disease.[3][4][5][6]

Biosynthesis of 2-Methylbutanoate: The Isoleucine Connection

The primary route for the microbial synthesis of 2-methylbutanoate is the catabolism of the essential amino acid L-isoleucine. This metabolic pathway is a key component of amino acid fermentation in many bacteria.

The Catabolic Pathway from L-Isoleucine

The conversion of L-isoleucine to 2-methylbutanoate involves a series of enzymatic steps. While the specific enzymes can vary between microbial species, the general pathway is conserved. The initial and committed step in isoleucine biosynthesis is catalyzed by threonine dehydratase/deaminase (encoded by the ilvA gene), which converts threonine to 2-ketobutyrate.[7]

The catabolic pathway from isoleucine to 2-methylbutanoate typically proceeds as follows:

-

Transamination: L-isoleucine is first converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by a branched-chain aminotransferase (BCAT).

-

Oxidative Decarboxylation: The α-keto acid then undergoes oxidative decarboxylation to form 2-methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

-

Thioesterase Activity: Finally, the thioester bond in 2-methylbutyryl-CoA is hydrolyzed by a thioesterase to yield 2-methylbutanoate.

Genetic Regulation of the Biosynthetic Pathway

The genes encoding the enzymes for BCAA biosynthesis and catabolism are often organized in operons and are subject to complex regulation.[2][8] In many bacteria, the expression of these genes is controlled by global transcriptional regulators that sense the availability of amino acids and other nutrients. For instance, in Gram-negative bacteria, the leucine-responsive regulatory protein (Lrp) can activate or repress genes involved in amino acid metabolism based on the intracellular concentration of leucine.[2] In Gram-positive bacteria, the global regulator CodY plays a similar role, repressing biosynthetic genes in the presence of BCAAs.[2]

Diagram: Biosynthesis of 2-Methylbutanoate from L-Isoleucine

Caption: Catabolic pathway of L-isoleucine to 2-methylbutanoate.

Catabolism of 2-Methylbutanoate: A Source of Carbon and Energy

Microorganisms capable of utilizing 2-methylbutanoate as a carbon and energy source possess specific catabolic pathways to break it down further. This is particularly relevant in environments where 2-methylbutanoate is abundant, such as in the rumen or during certain industrial fermentations.

The 2-Methylcitrate Cycle in Pseudomonas

Pseudomonas species are known for their metabolic versatility and can degrade a wide range of organic compounds, including 2-methylbutanoate.[9][10] The degradation of propionyl-CoA, a key intermediate in the catabolism of odd-chain fatty acids and some amino acids, often proceeds through the 2-methylcitrate cycle. This cycle is essential for metabolizing propionyl-CoA, which can be toxic at high concentrations. The core enzymes of this cycle are 2-methylcitrate synthase (PrpC), 2-methylcitrate dehydratase (PrpD), and 2-methylisocitrate lyase (PrpB).[11]

Anaerobic Degradation

In anaerobic environments, the degradation of 2-methylbutanoate can be more complex, often involving syntrophic relationships between different microbial species. For instance, in the rumen, anaerobic bacteria can carboxylate 2-methylbutyrate to synthesize isoleucine.[12][13]

Analytical Methodologies for the Quantification of 2-Methylbutanoate

Accurate quantification of 2-methylbutanoate in microbial cultures is crucial for understanding its metabolic role. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the two most common analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and specificity for the analysis of volatile compounds like 2-methylbutanoate.

4.1.1. Sample Preparation

-

Culture Supernatant Collection: Centrifuge the microbial culture to pellet the cells. Collect the supernatant.

-

Internal Standard Addition: Add a known concentration of an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) to the supernatant for accurate quantification.

-

Acidification: Acidify the sample to a pH below 2 with a strong acid (e.g., HCl) to protonate the carboxylate group, making it more volatile.

-

Extraction: Perform a liquid-liquid extraction with an organic solvent like diethyl ether or methyl tert-butyl ether (MTBE).[14]

-

Derivatization (Optional but Recommended): To improve chromatographic properties and sensitivity, derivatize the extracted 2-methylbutanoate. A common method is esterification to form a more volatile ester.

4.1.2. GC-MS Parameters

-

Column: A polar capillary column (e.g., DB-FFAP or similar) is typically used for the separation of free fatty acids.[14]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is programmed to ensure good separation of different SCFAs.

-

Ionization: Electron ionization (EI) at 70 eV.

-

Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Diagram: GC-MS Workflow for 2-Methylbutanoate Analysis

Caption: General workflow for GC-MS analysis of 2-methylbutanoate.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is another robust method for SCFA analysis, particularly when derivatization is not desired.

4.2.1. Sample Preparation

-

Culture Supernatant Collection: Similar to the GC-MS protocol, collect the cell-free supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.[15]

-

Acidification: Acidify the sample to improve retention on a reverse-phase column.

4.2.2. HPLC Parameters

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: An isocratic or gradient elution with an acidic mobile phase (e.g., dilute sulfuric acid or phosphoric acid in water).

-

Detector: A UV detector set at a low wavelength (around 210 nm) or a refractive index (RI) detector. For higher specificity, HPLC can be coupled with a mass spectrometer (LC-MS).

The Role of 2-Methylbutanoate in Microbial Ecology and Host Interactions

Beyond its role as a metabolic intermediate, 2-methylbutanoate can influence microbial communities and their hosts in several ways.

Microbial Signaling

While less studied than other signaling molecules, there is growing interest in the potential role of SCFAs, including 2-methylbutanoate, in microbial communication. These molecules can diffuse across cell membranes and may influence gene expression in neighboring cells, potentially impacting behaviors such as biofilm formation and virulence.

Contribution to Gut Health

In the human gut, 2-methylbutanoate is part of the complex mixture of SCFAs produced by the microbiota. Butyrate, a closely related SCFA, is a primary energy source for colonocytes and has well-documented anti-inflammatory and anti-cancer properties.[3][5][6][16] While the specific roles of 2-methylbutanoate are less defined, it likely contributes to the overall physiological effects of the gut SCFA pool, influencing gut barrier function and host immune responses.[6][17]

Biotechnological Applications and Metabolic Engineering

The microbial production of 2-methylbutanoate and its esters is of significant interest to the flavor and fragrance industry, as these compounds impart fruity and cheesy aromas.[18][19][20] Metabolic engineering strategies are being explored to enhance the production of 2-methylbutanoate in industrial microorganisms.

Strategies for Enhanced Production

-

Overexpression of Biosynthetic Genes: Increasing the expression of key enzymes in the isoleucine catabolic pathway, such as branched-chain aminotransferases and α-keto acid dehydrogenases, can boost 2-methylbutanoate yields.[21]

-

Deletion of Competing Pathways: Knocking out genes that divert metabolic flux away from the isoleucine and 2-methylbutanoate biosynthetic pathways can increase the availability of precursors.[21]

-

Optimization of Fermentation Conditions: Modifying fermentation parameters such as pH, temperature, and substrate availability can significantly impact the production of 2-methylbutanoate.

Table: Microbial Production of 2-Methylbutanoate

| Microorganism | Substrate | Key Metabolic Engineering Strategy | 2-Methylbutanoate Titer (g/L) | Reference |

| Escherichia coli | Glucose | Overexpression of ilvA and ilvGM | 1.25 (as 2-methyl-1-butanol) | [21] |

| Corynebacterium glutamicum | Glucose | Not specified | Not reported | [21] |

Conclusion and Future Perspectives

This compound is a versatile metabolite with significant implications for microbial physiology, ecology, and biotechnology. A thorough understanding of its metabolic pathways and regulation is essential for harnessing its potential. Future research should focus on elucidating the precise roles of 2-methylbutanoate in interspecies signaling and host-microbe interactions. Furthermore, advancements in metabolic engineering and synthetic biology will likely lead to more efficient and sustainable microbial production of 2-methylbutanoate and its derivatives for various industrial applications.

References

- Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC - NIH. (n.d.).

- PccD Regulates Branched-Chain Amino Acid Degradation and Exerts a Negative Effect on Erythromycin Production in Saccharopolyspora erythraea | Applied and Environmental Microbiology. (2018, April 2).

- [PDF] Branched-chain amino acid catabolism in bacteria. - Semantic Scholar. (1976, March 1).

- Branching Out: Alterations in Bacterial Physiology and Virulence Due to Branched-Chain Amino Acid Deprivation - PubMed Central. (2018, September 4).

- [PDF] Branched-chain amino acid catabolism in bacteria - Semantic Scholar. (n.d.).

- Isoleucine Biosynthesis From 2-methylbutyric Acid by Anaerobic Bacteria From the Rumen. (n.d.).

- Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen. (n.d.).

- Production of 2-methyl-1-butanol in engineered Escherichia coli - PubMed. (n.d.).

- Metabolic Engineering of Bacteria - PMC - PubMed Central - NIH. (n.d.).

- How Does Butyrate Support the Microbiome and Whole-Body Health? - Verb Biotics. (2025, December 2).

- Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry Authors - ChemRxiv. (n.d.).

- An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - MDPI. (1989, December 6).

- Underground isoleucine biosynthesis pathways in E. coli | eLife. (2020, August 24).

- Underground isoleucine biosynthesis pathways in E. coli - PMC - NIH. (n.d.).

- GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution - Agilent. (n.d.).

- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC - PubMed Central. (2022, February 11).

- Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds - ResearchGate. (2025, August 7).

- 2-Methylbutyl 2-methylbutyrate | C10H20O2 | CID 17129 - PubChem. (n.d.).

- Enzymes and genes involved in aerobic alkane degradation - PMC - NIH. (2013, May 28).

- Metabolic Engineering of Microorganisms for the Production of Higher Alcohols. (2025, August 10).

- Bacterial metabolic engineering for the production of second-generation (2 G) bioethanol and biobutanol; a review - PubMed. (2023, February 16).

- #FEMSmicroBlog: New roles for microbial butyrate in human health - FEMS. (2023, September 26).

- 2-Methylbutyric acid (5:0) (Compound) - Exposome-Explorer. (n.d.).

- Metabolic Engineering of Microorganisms to Produce Pyruvate and Derived Compounds. (2023, February 2).

- Novel Fermentates Can Enhance Key Immune Responses Associated with Viral Immunity. (n.d.).

- Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC - NIH. (2023, January 12).

- Butyrate For Gut Health - Biomesight. (2023, July 7).

- Butyrate: A Double-Edged Sword for Health? - PMC - PubMed Central. (2018, February 9).

- 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem. (n.d.).

- CN101693914B - Process for preparing (R)-2-methylbutanoic acid and (R)-2-methylbutanoic acid ethyl ester via lipase resolution - Google Patents. (n.d.).

- Biosurfactants Produced by Yeasts: Environmental Roles and Biotechnological Applications. (n.d.).

- Characterization and targeting of the 2-methylcitrate cycle in Pseudomonas aeruginosa. (2021, August 31).

- The Immunomodulatory Functions of Butyrate - PMC - NIH. (2021, November 18).

- Liquid Chromatographic Procedure for Fermentation Product Analysis in the Identification of Anaerobic Bacteria - ResearchGate. (2025, August 6).

Sources

- 1. Exposome-Explorer - 2-Methylbutyric acid (5:0) (Compound) [exposome-explorer.iarc.fr]

- 2. Branching Out: Alterations in Bacterial Physiology and Virulence Due to Branched-Chain Amino Acid Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. verbbiotics.com [verbbiotics.com]

- 4. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomesight.com [biomesight.com]

- 6. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. [PDF] Branched-chain amino acid catabolism in bacteria. | Semantic Scholar [semanticscholar.org]

- 10. [PDF] Branched-chain amino acid catabolism in bacteria | Semantic Scholar [semanticscholar.org]

- 11. Characterization and targeting of the 2-methylcitrate cycle in Pseudomonas aeruginosa [repository.cam.ac.uk]

- 12. Isoleucine biosynthesis from 2-methylbutyric acid by anaerobic bacteria from the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. fems-microbiology.org [fems-microbiology.org]

- 17. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 2-Methylbutyl 2-methylbutyrate | C10H20O2 | CID 17129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. CN101693914B - Process for preparing (R)-2-methylbutanoic acid and (R)-2-methylbutanoic acid ethyl ester via lipase resolution - Google Patents [patents.google.com]

- 21. Production of 2-methyl-1-butanol in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

sodium 2-methylbutanoate CAS number

An In-depth Technical Guide to Sodium 2-Methylbutanoate

Executive Summary

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its fundamental chemical and physical properties, outlines a standard laboratory synthesis protocol, specifies robust analytical methodologies for quality control, discusses its current and potential applications, and provides essential safety and handling guidelines. The objective is to equip scientists with the necessary technical knowledge to confidently work with and utilize this compound in their research endeavors. The CAS Number for this compound is 4033-83-4 [1][2].

Chemical Identity and Physicochemical Properties

This compound is the sodium salt of 2-methylbutanoic acid, a branched-chain short-chain fatty acid. Its identity is unequivocally established by its CAS number and molecular structure. Understanding its physicochemical properties is paramount for its effective application in experimental design, particularly for solubility and stability assessments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 4033-83-4 | [1][2] |

| Molecular Formula | C₅H₉NaO₂ | [1] |

| Molecular Weight | 124.11 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Sodium2-methylbutanoate | [1][2] |

| Parent Acid | 2-Methylbutanoic Acid | [1] |

| SMILES | CCC(C)C(=O)[O-].[Na+] |[1] |

Synthesis and Manufacturing: A Laboratory-Scale Protocol

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction. This process is highly efficient and yields a product of high purity when conducted under controlled conditions.

Principle of Synthesis

The core of the synthesis is the reaction between 2-methylbutanoic acid and a sodium base, such as sodium hydroxide or sodium methoxide, in a suitable solvent. The proton from the carboxylic acid group is transferred to the base, forming the sodium salt (this compound) and a byproduct (e.g., water or methanol). The choice of base and solvent is critical; using sodium hydroxide in ethanol, for example, allows for easy removal of the water byproduct and precipitation or crystallization of the final salt.

Step-by-Step Synthesis Protocol

-

Reagent Preparation: Dissolve a known molar equivalent of 2-methylbutanoic acid in anhydrous ethanol. In a separate vessel, prepare a stoichiometric equivalent of sodium hydroxide solution in ethanol.

-

Reaction: Slowly add the ethanolic sodium hydroxide solution to the 2-methylbutanoic acid solution while stirring continuously. The reaction is exothermic, and controlling the temperature with an ice bath is recommended to prevent side reactions.

-

Product Isolation: Upon completion of the reaction, the this compound may precipitate out of the solution, especially upon cooling. If it remains dissolved, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to remove any unreacted starting materials or byproducts.

-

Drying: The purified salt should be dried under a vacuum at a slightly elevated temperature to remove any residual solvent.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, emphasizing the critical control points.

Caption: Workflow for the laboratory synthesis of this compound.

Analytical Methodologies for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized this compound. A combination of spectroscopic and spectrometric techniques provides a comprehensive characterization.

Identification and Structure Confirmation

-

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present. For this compound, the strong, characteristic C=O stretching vibration of the carboxylate anion will be observed in the region of 1550-1610 cm⁻¹, a significant shift from the ~1710 cm⁻¹ peak of the parent carboxylic acid. The broad O-H stretch of the acid (around 3000 cm⁻¹) will be absent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. The spectrum will show signals corresponding to the ethyl group (a triplet and a quartet) and the two methyl groups (a doublet and a singlet or overlapping signals), confirming the carbon skeleton.

-

¹³C NMR: Confirms the carbon framework, including the presence of the carboxylate carbon signal.

-

-

Mass Spectrometry (MS): While analysis of the sodium salt can be challenging, techniques like electrospray ionization (ESI) in negative mode can detect the 2-methylbutanoate anion at an m/z corresponding to its molecular weight (101.06 g/mol )[3].

Analytical Workflow Diagram

The following diagram outlines a logical approach to the analytical validation of a newly synthesized batch of this compound.

Caption: Quality control workflow for this compound.

Applications in Research and Drug Development

This compound's primary application lies in its use as a flavoring agent in the food and beverage industry due to its fruity odor[4]. However, its properties as a short-chain fatty acid salt suggest potential utility in pharmaceutical sciences.

-

Excipient in Formulations: As a sodium salt, it could potentially be investigated as a pH modifier or a counter-ion for basic active pharmaceutical ingredients (APIs) to improve solubility or stability.